(S)-2-(1-Oxoisoindolin-2-yl)butanoic acid
Description
Contextualization as a Modified Amino Acid Derivative in Pharmaceutical Research
(S)-2-(1-Oxoisoindolin-2-yl)butanoic acid can be classified as a modified derivative of an α-amino acid. researchgate.netontosight.ai Amino acids are fundamental building blocks of proteins and play critical roles in numerous physiological processes. Consequently, their derivatives are of significant interest in pharmaceutical research as they can act as enzyme inhibitors, receptor modulators, or mimics of natural peptides. ontosight.ai
The structure of the title compound incorporates a butanoic acid backbone, which is chemically related to α-aminobutyric acid. The modification involves the substitution at the alpha-carbon with a 1-oxoisoindolinone group. This type of modification, where the amino group of a natural amino acid is incorporated into a cyclic structure, is a common strategy in medicinal chemistry to:
Constrain Conformational Flexibility: Locking the nitrogen atom within the isoindolinone ring system reduces the molecule's rotational freedom. This can lead to higher binding affinity and selectivity for a specific biological target.
Enhance Metabolic Stability: The cyclic structure can protect the molecule from enzymatic degradation, potentially improving its pharmacokinetic profile.
Modulate Physicochemical Properties: The introduction of the oxoisoindolinone scaffold alters properties such as lipophilicity and solubility, which are critical for a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
Research into isoindoline (B1297411) derivatives of α-amino acids has explored their potential as inhibitors of enzymes like cyclooxygenase (COX-1 and COX-2), which are involved in inflammation. researchgate.net The development of such derivatives allows for systematic exploration of structure-activity relationships to optimize potency and selectivity. researchgate.net
Table 1: Physicochemical Properties of a Related Oxoisoindolinone Compound This table presents computed data for 2-[4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]butanoic acid, a structurally related molecule featuring the same core scaffolds.
| Property | Value |
| IUPAC Name | 2-[4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]butanoic acid |
| Molecular Formula | C18H17NO3 |
| InChI Key | AYDXAULLCROVIT-UHFFFAOYSA-N |
| Physical Form | Solid |
Data sourced from Sigma-Aldrich product information for CAS 63610-08-2. sigmaaldrich.com
Overview of the Oxoisoindolinone Scaffold in Contemporary Molecular Design and Discovery
The 1-oxoisoindolinone (or phthalimidine) framework is recognized as a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net This term refers to molecular structures that are capable of binding to multiple biological targets with high affinity, making them versatile starting points for drug discovery. mdpi.com The 1-oxoisoindolinone core is a benzo-fused γ-lactam that is found in a wide array of natural products and synthetic compounds exhibiting diverse and potent biological activities. nih.gov
The utility of this scaffold in molecular design stems from several key features:
Structural Rigidity: The fused ring system provides a rigid and defined three-dimensional shape, which is advantageous for precise interactions with target proteins.
Synthetic Accessibility: Advances in synthetic methodologies have made the creation of diverse libraries of 1-oxoisoindolinone derivatives more efficient. nih.gov
Broad Bioactivity: Compounds containing this scaffold have demonstrated a wide range of therapeutic potential, including anti-cancer, anti-bacterial, and anti-viral properties. nih.gov
The incorporation of the oxoisoindolinone scaffold into drug candidates is a strategic choice aimed at leveraging its proven biological relevance. Its presence in this compound suggests that the compound is designed to explore these established benefits in the context of an amino acid-like structure.
Table 2: Examples of Biologically Active Scaffolds in Drug Discovery
| Scaffold | Associated Biological Activities | Reference |
| 1-Isoindolinone | Anti-cancer, Anti-bacterial, Anti-viral | nih.gov |
| Chromenopyridine | Broad spectrum of biological properties | mdpi.com |
| 2,3-Dihydroquinazolin-4(1H)-one | Core component in various biologically active compounds | researchgate.net |
| Isoxazoline | Pharmacological and pesticidal activities | nih.gov |
This comparative table highlights the importance of heterocyclic scaffolds, such as the oxoisoindolinone core, as foundational structures in the design of new therapeutic agents.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(3-oxo-1H-isoindol-2-yl)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-2-10(12(15)16)13-7-8-5-3-4-6-9(8)11(13)14/h3-6,10H,2,7H2,1H3,(H,15,16)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOISFQPSDTYGKX-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1CC2=CC=CC=C2C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C(=O)O)N1CC2=CC=CC=C2C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for S 2 1 Oxoisoindolin 2 Yl Butanoic Acid and Its Analogs
General Synthetic Pathways to the Oxoisoindolinone Core
The construction of the 1-oxoisoindolinone (also known as phthalimidine) ring system is a critical step in the synthesis of the target molecule. This can be achieved through various pathways, often starting from readily available phthalic acid derivatives.
A common and well-established method for creating a nitrogen-containing isoindoline (B1297411) structure involves the reaction of phthalic anhydride (B1165640) with a primary amine, such as an amino acid. sphinxsai.comnih.gov This condensation reaction, typically performed by refluxing the reactants in a high-boiling point solvent like glacial acetic acid or toluene, initially forms an N-substituted phthalimide (B116566) (an isoindoline-1,3-dione). sphinxsai.comresearchgate.net The reaction proceeds via the formation of a phthalamic acid intermediate, which then cyclizes with the loss of a water molecule to yield the stable five-membered imide ring. youtube.com
While this method is highly efficient for producing N-phthaloyl amino acids, the resulting phthalimide contains two carbonyl groups (C=O) in the heterocyclic ring. nih.govnih.gov To obtain the desired 1-oxoisoindolinone core of the target molecule, one of these carbonyl groups must be selectively reduced. Alternatively, starting materials other than phthalic anhydride can be employed to construct the 1-oxoisoindolinone ring directly. For instance, reactions involving 2-cyanobenzaldehyde (B126161) or methyl 2-formylbenzoate (B1231588) with amino acids can lead directly to the formation of the 1-oxoisoindolinone structure. researchgate.net
| Starting Material | Reagent | Product Core | Key Features |
| Phthalic Anhydride | Amino Acid | Isoindoline-1,3-dione (Phthalimide) | Forms a stable imide; requires a subsequent reduction step to yield the 1-oxoisoindolinone core. sphinxsai.comnih.gov |
| 2-Cyanobenzaldehyde | Chiral Glycine Schiff Base | 1-Oxoisoindolinone | Direct formation of the desired core in one pot through C-C and C-N bond forming events. researchgate.net |
| Methyl 2-formylbenzoate | N-sulfinylimine & Grignard Reagent | 1-Oxoisoindolinone | Involves addition of a nucleophile followed by cyclization to form the core structure. researchgate.net |
The butanoic acid side chain, which is attached to the nitrogen atom of the oxoisoindolinone core, is typically introduced by using the corresponding amino acid as the starting material. For the synthesis of the title compound, 2-aminobutanoic acid serves as the precursor that provides both the nitrogen atom for the heterocycle and the complete butanoic acid side chain.
The key challenge in this process is not the formation of the carbon chain itself, but rather the control of the stereocenter at the alpha-carbon (the carbon atom to which both the carboxyl group and the isoindolinone ring are attached). When racemic 2-aminobutanoic acid is used in the condensation reactions described above, the product is a racemic mixture of (R)- and (S)-2-(1-oxoisoindolin-2-yl)butanoic acid. Achieving the desired (S)-enantiomer requires specific stereoselective strategies, which are detailed in the following section.
Stereoselective Synthesis Approaches for the (S)-Enantiomer
Producing the (S)-enantiomer exclusively is crucial for many applications, particularly in pharmaceuticals. Several asymmetric synthesis strategies can be employed to achieve high enantiomeric purity.
One of the most straightforward strategies for asymmetric synthesis is to begin with a readily available, inexpensive, and enantiomerically pure natural product. This "chiral pool" approach utilizes naturally occurring chiral molecules like amino acids or carbohydrates as starting materials. nih.gov
For the synthesis of chiral α-amino acid derivatives, other natural amino acids can serve as excellent precursors. For example, L-threonine, which is (2S,3R)-2-amino-3-hydroxybutanoic acid, possesses the correct stereochemistry at the alpha-carbon (C2) that is desired in the final product. nih.gov Through a series of well-established chemical transformations, the hydroxyl group and the methyl group on the threonine side chain can be modified or removed to generate the ethyl group of the butanoic acid side chain, all while preserving the original (S)-stereocenter. This approach effectively transfers the chirality from the starting material to the final product. nih.gov
When a suitable chiral starting material is not available, stereochemistry can be induced during the synthesis using either a chiral auxiliary or an enantioselective catalyst.
Chiral Auxiliary Strategy: A chiral auxiliary is a chemical compound that is temporarily incorporated into the substrate, directing the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org Evans' oxazolidinones are a well-known class of chiral auxiliaries widely used in asymmetric synthesis. scielo.org.mxrsc.orgsigmaaldrich.com In this approach, a non-chiral precursor could be attached to the chiral auxiliary. The bulky, stereodefined structure of the auxiliary then physically blocks one face of the molecule, forcing an incoming reagent to attack from the opposite, less hindered face, thereby creating the new stereocenter with a high degree of selectivity. scielo.org.mx
Enantioselective Catalysis: This modern approach uses a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. chemrxiv.orgchemrxiv.org The catalyst, often a metal complex with a chiral ligand, creates a chiral environment around the substrate, favoring the formation of one enantiomer over the other. nih.gov For the synthesis of the title compound, an enantioselective reaction such as an asymmetric hydrogenation or an asymmetric alkylation could be used to set the stereocenter at the alpha-position of the butanoic acid chain. rug.nlrsc.org This method is often more efficient and atom-economical than the use of chiral auxiliaries. rsc.org
| Strategy | Description | Advantages | Disadvantages |
| Chiral Pool Synthesis | Uses a naturally occurring enantiopure molecule (e.g., L-threonine) as the starting material. nih.gov | Chirality is inherent in the starting material; often cost-effective. | Limited to the available structures in the chiral pool; may require multi-step transformations. |
| Chiral Auxiliary | A recoverable chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction. wikipedia.orgscielo.org.mx | High diastereoselectivity; predictable outcomes. | Requires additional steps for attachment and removal of the auxiliary, increasing step count. scielo.org.mx |
| Enantioselective Catalysis | A substoichiometric amount of a chiral catalyst generates a large amount of enantiopure product. chemrxiv.orgchemrxiv.org | High efficiency; atom-economical; small amount of chiral material needed. | Catalyst development can be complex; optimization of reaction conditions is often required. |
If a synthesis results in a racemic mixture (an equal mixture of both the (S) and (R) enantiomers), the desired enantiomer can be isolated through a process called resolution. mdpi.com
Classical Resolution: This technique involves reacting the racemic mixture of the carboxylic acid with an enantiomerically pure chiral base (a resolving agent). This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization. mdpi.com Once the desired diastereomeric salt is isolated, the chiral base is removed by treatment with an acid, yielding the enantiomerically pure this compound.
Chromatographic Resolution: Another powerful method for separating enantiomers is chiral chromatography, particularly high-performance liquid chromatography (HPLC). mdpi.comaocs.org This technique uses a chiral stationary phase (CSP) within the chromatography column. The enantiomers in the racemic mixture interact differently with the chiral surface of the CSP, causing them to travel through the column at different rates. aocs.org This difference in retention time allows for their separation and collection as individual, enantiomerically pure fractions. mdpi.com
Advanced Synthetic Considerations and Scalability for this compound and its Analogs
The efficient and economical synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical and fine chemical manufacturing. For this compound and its analogs, advanced synthetic strategies focus on minimizing procedural steps, maximizing material throughput, and ensuring cost-effectiveness, particularly for large-scale production. Key considerations in this endeavor include the implementation of one-pot reaction sequences and a thorough analysis of the efficiency and economic viability of the chosen synthetic route.
One-Pot Reaction Sequences
This process begins with the reaction between 2-formylbenzoic acid and (S)-2-aminobutanoic acid to form a Schiff base intermediate. The subsequent reduction of this imine, typically with a suitable reducing agent, yields a secondary amine. This intermediate, without being isolated, undergoes a spontaneous or promoted intramolecular cyclization to form the desired isoindolinone ring structure, with the stereochemistry of the butanoic acid side chain preserved.
A variety of reducing agents can be employed for the reductive amination step, with the choice often depending on factors such as cost, selectivity, and ease of handling on a large scale. Common choices include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. The reaction conditions, such as solvent, temperature, and pH, are crucial for optimizing the yield and preventing side reactions.
A plausible one-pot synthetic approach is outlined below:
| Step | Reactants | Reagents/Conditions | Intermediate/Product |
| 1. Imine Formation | 2-Formylbenzoic acid, (S)-2-Aminobutanoic acid | Mild acidic or basic catalyst, suitable solvent (e.g., methanol, ethanol) | Schiff base intermediate |
| 2. Reduction | Schiff base intermediate | Reducing agent (e.g., NaBH₄, H₂/Pd-C) | Secondary amine intermediate |
| 3. Cyclization | Secondary amine intermediate | Heat or acid/base catalyst | This compound |
Efficiency and Cost-Effectiveness in Synthesis
Scalability: The proposed one-pot reductive amination and cyclization is a scalable process. The reaction conditions are generally mild, and the reagents are suitable for use in large-scale reactors. The primary challenges in scaling up this process would involve efficient heat management during the reduction step, especially if highly reactive reducing agents are used, and ensuring complete conversion to minimize impurities in the final product.
The following table provides a comparative overview of key parameters for evaluating the efficiency and cost-effectiveness of the synthesis:
| Parameter | Consideration | Implication for this compound Synthesis |
| Raw Material Cost | Availability and price of 2-formylbenzoic acid and (S)-2-aminobutanoic acid. | Both starting materials are readily available and cost-effective, contributing to the economic feasibility of the synthesis. |
| Number of Steps | A lower number of synthetic steps is generally more efficient. | The one-pot approach significantly reduces the number of operational steps, leading to time and cost savings. |
| Overall Yield | The amount of final product obtained relative to the theoretical maximum. | High yields are anticipated with an optimized one-pot process, maximizing the output from the starting materials. |
| Purification Method | The complexity and cost of isolating the pure product. | The potential for direct crystallization of the product enhances the cost-effectiveness of the process on a large scale. |
| Waste Generation | The amount and nature of byproducts and waste streams. | One-pot reactions typically generate less waste compared to multi-step syntheses, aligning with green chemistry principles. |
Stereochemical Investigations and Enantiomeric Purity Assessment
Significance of Absolute Configuration in Biological Systems
The spatial arrangement of atoms, or absolute configuration, is fundamental to a molecule's biological activity. In chiral environments, such as the human body, enantiomers of a drug can exhibit significant differences in their pharmacological, metabolic, and toxicological profiles. mdpi.com Proteins and other biological macromolecules are inherently chiral, leading to stereoselective interactions with small molecules. nih.gov
One enantiomer, termed the eutomer, is responsible for the desired therapeutic effect, while the other, the distomer, may be less active, inactive, or even contribute to adverse effects. mdpi.com For instance, in the case of the local anesthetic bupivacaine, the (S)-enantiomer is markedly less cardiotoxic than its (R)-counterpart. mdpi.com Similarly, for the antihistamine mequitamium (B10783108) iodide, the (+)-(S)-enantiomer is tenfold more potent as a histamine (B1213489) antagonist than the (-)-(R)-enantiomer. nih.gov This underscores the necessity of establishing the absolute stereochemistry early in the drug development process to ensure a valid analysis of its biological effects. nih.gov The development of single-enantiomer drugs is often pursued to improve the therapeutic index and reduce potential toxicity associated with the distomer. mdpi.com
Comparative Studies of Chiral and Racemic Forms
The physical and chemical properties of a chiral compound can differ significantly from its racemic mixture, which contains equal amounts of both enantiomers. nih.gov These differences are particularly evident in the solid state, where molecular packing and intermolecular interactions are influenced by stereochemistry.
A study on the closely related compound 3-hydroxy-2-(1-oxoisoindolin-2-yl)butanoic acid, derived from threonine, revealed distinct hydrogen-bonding environments between its chiral and racemic crystalline forms. dcu.ie In the pure chiral derivative, (2S,3R)-3-hydroxy-2-(1-oxoisoindolin-2-yl)butanoic acid, the hydrogen bonding consists of O-H···O chains. dcu.ie In contrast, the racemic form exhibits the conventional cyclical hydrogen bonding typical of carboxylic acid dimers. dcu.ie This divergence in intermolecular interactions leads to measurable differences in the geometry of the carboxylic acid group, as detailed in the table below. dcu.ie Such variations in crystal packing and bonding can influence crucial pharmaceutical properties like solubility and dissolution rate.
| Parameter | Chiral Form (Å or °) | Racemic Form (Å or °) |
|---|---|---|
| C-O Bond Length | 1.322 | 1.2961 |
| C=O Bond Length | 1.193 | 1.2210 |
| C-C-O Bond Angle | 109.7 | 113.29 |
| C-C=O Bond Angle | 125.4 | 122.63 |
Spectroscopic and Crystallographic Elucidation of Stereoisomers
Determining the absolute configuration of a chiral molecule is a crucial step in its characterization. Single-crystal X-ray diffraction is a definitive method for this purpose, providing unambiguous assignment of the three-dimensional structure. mdpi.com For example, the absolute configuration of the non-natural (+)-fiscalin B was established as (1R,4S) through X-ray crystallography. mdpi.com This technique allows for precise measurement of bond lengths, bond angles, and dihedral angles, revealing the conformation of the molecule and its packing in the crystal lattice. nih.gov In a crystal structure of (2R)-2-(1,3-dioxoisoindolin-2-yl)-3-methylbutanoic acid, the dihedral angle between the phthalimido ring system and the carboxylic acid group was determined to be 67.15 (9)°. nih.gov
When suitable crystals for X-ray analysis cannot be obtained, spectroscopic methods are employed. Electronic Circular Dichroism (ECD) is a powerful technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. mdpi.com The absolute configuration can be determined by comparing the experimentally measured ECD spectrum with a spectrum simulated from quantum-mechanical calculations. mdpi.com This approach was successfully used to confirm the (1S,4R) configuration of the naturally occurring fiscalin B. mdpi.com
Chromatographic and Other Analytical Methods for Enantiomeric Excess Determination
Ensuring the enantiomeric purity of a chiral compound is essential for its development as a pharmaceutical agent. Enantiomeric excess (ee) is a measure of this purity and is most commonly determined using chiral chromatography. nih.gov High-performance liquid chromatography (HPLC) utilizing a chiral stationary phase (CSP) is the predominant technique for separating enantiomers. nih.gov
The choice of CSP and mobile phase is critical for achieving separation. nih.gov For isoindolinone derivatives, various CSPs have been successfully employed. For instance, the enantiomers of dimethyl 2-(S)-(1-oxoisoindolin-3-yl)malonate were analyzed by chiral HPLC to determine an enantiomeric excess of 95%. nih.gov A variety of CSPs are commercially available, including those based on polysaccharides (like cellulose (B213188) and amylose), macrocyclic glycopeptides (such as vancomycin), and crown ethers, each offering different chiral recognition mechanisms. nih.govsigmaaldrich.com The separation can be performed under different modes, including normal-phase, reversed-phase, and polar-ionic modes, by adjusting the mobile phase composition to optimize retention and selectivity. sigmaaldrich.com
| Compound | Chiral Column | Mobile Phase | Flow Rate | Detection | Reference |
|---|---|---|---|---|---|
| (S)-2-(1-Oxoisoindolin-3-yl)acetic acid intermediate | Chiralpak AD | Hexane/iPrOH (8:2) | 0.8 mL/min | UV (254 nm) | nih.gov |
| Thalidomide | Astec® CHIROBIOTIC® T | 100% Methanol | Not Specified | Not Specified | sigmaaldrich.com |
Beyond chromatography, optical methods such as polarimetry can be coupled with separation techniques for detection. nih.gov More advanced techniques involve using circular dichroism spectra to train multivariate regression models that can rapidly predict both enantiomeric and diastereomeric excess without the need for chromatographic separation. nih.govrsc.org
Structural Modifications and Derivatives of S 2 1 Oxoisoindolin 2 Yl Butanoic Acid
Rational Design of Analogs for Structure-Activity Relationship (SAR) Probing
The rational design of new bioactive molecules is a foundational strategy in drug discovery. mdpi.com A structure-activity relationship (SAR) study is a critical component of this process, aiming to correlate the chemical structure of a compound with its biological activity. nih.gov For (S)-2-(1-Oxoisoindolin-2-yl)butanoic acid, a systematic SAR exploration is essential to identify which structural features are crucial for its effects. This involves designing and synthesizing a series of analogs where specific parts of the molecule are systematically altered.
The process of rational design can be guided by computational tools and 3D quantitative SAR (3D-QSAR) modeling, which help in understanding the positive and negative effects of various modifications. nih.gov Even subtle changes to a molecule's skeleton can lead to significant differences in biological activity. nih.gov The insights gained from SAR studies are then used to guide the optimization of the lead compound, ensuring that subsequent modifications are more likely to result in derivatives with improved potency or selectivity. nih.gov
Key questions addressed in an SAR study of this compound would include:
The importance of the stereochemistry at the chiral center of the butanoic acid side chain.
The effect of substituents on the aromatic portion of the isoindolinone ring.
The optimal length and functionality of the acid side chain.
The impact of replacing the 1-oxoisoindolinone core with related heterocyclic systems.
Modifications of the Isoindolinone Ring System
The isoindolinone ring is a common scaffold in molecules with diverse biological activities. mdpi.comresearchgate.netresearchgate.net Modifications to this ring system in analogs of this compound can significantly influence the compound's properties. These modifications can be broadly categorized into two types: substitution on the aromatic ring and alteration of the heterocyclic portion.
Research on related isoindoline (B1297411) derivatives has shown that substitutions on the aromatic ring can modulate activity. For example, in a study of certain [(N-alkyl-1,3-dioxo-1H,3H-isoindolin-5-yl)oxy]alkanoic acids, halogen substitution on the aromatic ring did not lead to an enhancement of the specific activity being measured. nih.gov Another modification involves changing the oxidation level of the heterocyclic ring, such as converting the 1-oxoisoindolinone to a 1,3-dioxoisoindolinone (phthalimido) structure. This change creates a phthalimide (B116566) moiety, which is a key structural feature in various biologically active compounds. nih.govnih.govnih.gov
Below is a table summarizing potential modifications to the isoindolinone ring system based on related compounds.
| Modification Type | Example Compound/Moiety | Potential Impact | Reference(s) |
| Ring Substitution | 3-(6-fluoro-1-oxoisoindolin-2-yl)propanoic acid | Introduction of a fluorine atom can alter electronic properties and metabolic stability. | broadpharm.com |
| Ring Oxidation | (S)-2-(1,3-Dioxoisoindolin-2-yl)propanoic acid | Changes the hydrogen bonding capacity and overall shape of the heterocyclic core. | nih.gov |
Alterations to the Butanoic Acid Side Chain
The butanoic acid side chain is a critical component of the molecule, providing a carboxylic acid group that can participate in ionic interactions and hydrogen bonding. Its length, rigidity, and substitution pattern are key targets for modification to probe SAR.
Studies on related compounds have indicated that the length of the acid side chain is an important determinant of activity. For instance, in one series of isoindoline derivatives, those with a four-carbon acid side chain (butanoic acid) showed superior activity compared to analogs with a two-carbon chain. nih.gov Further modifications can include the introduction of various substituents along the chain. Adding functional groups like hydroxyl or methyl groups can affect the molecule's polarity, conformation, and interaction with target proteins.
The following table details several modifications to the butanoic acid side chain found in related phthalimido- and isoindolinone-containing molecules.
| Modification Type | Example Compound | Key Structural Change | Reference(s) |
| Chain Substitution | (2R,3S)-3-hydroxy-2-(1-oxoisoindolin-2-yl)butanoic acid | Introduction of a hydroxyl group at the 3-position. | chemicalregister.com |
| Chain Substitution | (2R)-2-(1,3-Dioxoisoindolin-2-yl)-3-methylbutanoic acid | Addition of a methyl group at the 3-position. | researchgate.net |
| Chain Substitution | (2R)-2-(1,3-Dioxoisoindolin-2-yl)-4-(methylsulfanyl)butanoic acid | Addition of a methylsulfanyl group at the 4-position. | nih.govnih.gov |
| Chain Length | (S)-2-(1,3-Dioxoisoindolin-2-yl)propanoic acid | Shortening of the side chain from butanoic to propanoic acid. | nih.gov |
Introduction of Bifunctional Moieties for Targeted Interactions
A modern strategy in medicinal chemistry is the design of bifunctional molecules that can induce proximity between two proteins, leading to a specific biological outcome. nih.gov These molecules typically consist of two distinct ligands connected by a linker. wuxibiology.com One of the most prominent examples is Proteolysis Targeting Chimeras (PROTACs), which bring a target protein close to an E3 ubiquitin ligase, leading to the target's degradation. wuxibiology.com
The isoindolinone scaffold, particularly in its 1,3-dioxo (phthalimide) form, is a well-established E3 ligase-binding moiety, famously utilized in immunomodulatory imide drugs (IMiDs) like thalidomide. nih.gov This suggests that this compound and its derivatives could serve as a foundational component for creating bifunctional molecules.
The rational design of such a molecule would involve:
Utilizing the Isoindolinone Core: The isoindolinone or a related phthalimide structure would function as the "handle" to recruit an E3 ligase like Cereblon (CRBN). nih.gov
Modifying the Side Chain: The butanoic acid side chain would be chemically modified to attach a linker.
Attaching a "Warhead": A second ligand, specific for a protein of interest (POI) that is targeted for degradation, would be attached to the other end of the linker. wuxibiology.com
By tethering a POI-binding warhead to the isoindolinone core via the butanoic acid position, the resulting bifunctional molecule could induce the formation of a ternary complex between the E3 ligase, the molecule itself, and the target protein, thereby hijacking the cell's natural protein disposal system to eliminate the target. wuxibiology.com
Molecular Mechanisms and Target Interactions
Identification and Characterization of Molecular Targets
The primary molecular target associated with the isoindolinone scaffold of (S)-2-(1-Oxoisoindolin-2-yl)butanoic acid is the Cereblon (CRBN) protein. nih.govnih.gov Cereblon is a crucial component of the Cullin-RING E3 ubiquitin ligase complex CRL4^CRBN^. nih.gov This complex plays a vital role in protein homeostasis by targeting specific proteins for degradation. The interaction between isoindolinone-based molecules and CRBN can alter the substrate specificity of the E3 ligase, leading to the degradation of proteins not normally targeted by the native complex. nih.gov
While specific binding affinity data for this compound are not extensively detailed in publicly available literature, the binding of related isoindolinone derivatives to CRBN is well-documented. Compounds like thalidomide, pomalidomide, and lenalidomide, which share the core isoindolinone structure, bind to a tri-tryptophan pocket within the thalidomide-binding domain of Cereblon. nih.gov The affinity and selectivity of these interactions are influenced by substitutions on the isoindolinone ring. researchgate.net Minor structural modifications can significantly alter substrate specificity, highlighting the nuanced nature of these interactions. researchgate.net
On a different therapeutic axis, certain isoindolin-1-one (B1195906) derivatives have been identified as potent and selective modulators of other protein targets. For instance, a series of these compounds were developed as positive allosteric modulators (PAMs) for the metabotropic glutamate (B1630785) receptor 2 (mGluR2), a potential therapeutic target for various neurological disorders. researchgate.net
| Compound | Target | Binding Affinity (Ki) | Selectivity | Reference |
|---|---|---|---|---|
| AZ12559322 (an isoindolinone derivative) | mGluR2 | 1.31 nM | >4000-fold over other mGluR subtypes | researchgate.net |
The primary enzymatic modulation mechanism associated with this compound and its analogs is the hijacking of the CRL4^CRBN^ E3 ubiquitin ligase complex. nih.gov Rather than direct inhibition or activation of an enzyme's catalytic site, these molecules function as "molecular glues," modifying the surface of Cereblon to induce the recruitment and subsequent ubiquitination of novel protein substrates. nih.gov This modulation of the E3 ligase's substrate recognition is a key aspect of their activity in targeted protein degradation.
Role in Targeted Protein Degradation (TPD) Pathways
Targeted protein degradation (TPD) is a therapeutic strategy that utilizes the cell's natural protein disposal systems to eliminate disease-causing proteins. This compound, through its isoindolinone core, is implicated in TPD by engaging the ubiquitin-proteasome system.
The isoindolinone moiety is a well-established Cereblon (CRBN) E3 ligase-recruiting ligand in the design of Proteolysis-Targeting Chimeras (PROTACs). nih.govresearchgate.net PROTACs are heterobifunctional molecules that consist of a ligand for an E3 ligase, a linker, and a ligand for a target protein of interest. The isoindolinone portion of the molecule serves to anchor the PROTAC to the CRL4^CRBN^ complex. This recruitment is the initial and critical step in the TPD process, bringing the E3 ligase in close proximity to the target protein. While CRBN is the most common E3 ligase recruited by isoindolinone-based compounds, other ligases like the von Hippel-Lindau (VHL) E3 ligase are also utilized in PROTAC technology, though typically with different recruiting ligands. nih.gov
Once the CRL4^CRBN^ complex is brought near a target protein by a molecule like a PROTAC incorporating an isoindolinone ligand, a ternary complex is formed (Target Protein - PROTAC - E3 Ligase). nih.gov This proximity facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The polyubiquitinated protein is then recognized by the 26S proteasome, a large protein complex that degrades the tagged protein into smaller peptides, effectively eliminating it from the cell. The PROTAC molecule itself is not degraded and can then proceed to induce the degradation of another target protein molecule.
Analysis of Intermolecular Interactions: Hydrogen Bonding and π-Stacking
The precise three-dimensional structure and intermolecular interactions of this compound are best understood through the crystallographic analysis of its close structural analogs. While specific crystal structure data for this compound is not available in the reviewed literature, detailed studies on homologous compounds, including the propanoic and pentanoic acid derivatives, provide significant insight into the expected hydrogen bonding and π-stacking interactions that govern its molecular recognition and crystal packing.
Hydrogen Bonding
In the solid state, compounds structurally similar to this compound are characterized by a network of intermolecular hydrogen bonds. Analysis of the crystal structure of (2S)-2-(1-oxo-1H-2,3-dihydroisoindol-2-yl)propanoic acid, a closely related analog, reveals the presence of both conventional and unconventional hydrogen bonds. The primary interaction is a strong O—H···O hydrogen bond formed between the carboxylic acid groups of adjacent molecules, leading to the formation of one-dimensional chains.
Additionally, weaker C—H···O interactions contribute to the stability of the crystal lattice. For instance, in the propanoic acid analog, these interactions link the molecular chains along different crystallographic axes. A similar pattern of hydrogen bonding is observed in the l-norvaline (B554988) derivative, (2S)-2-(1-oxo-1H-2,3-dihydroisoindol-2-yl)pentanoic acid, which also forms a hydrogen-bonded network through O—H···O=C and C—H···O=C intermolecular interactions. In a valine derivative, (2S)-3-methyl-2-(1-oxo-1H-2,3-dihydroisoindol-2-yl)butanoic acid, the interplay between O—H···O=C and C(arene)—H···O=C interactions results in a cooperative, cyclic hydrogen-bonding motif.
Based on these findings, it is highly probable that this compound engages in similar intermolecular hydrogen bonding. The carboxylic acid moiety is expected to be a primary donor and acceptor, while the carbonyl group of the isoindolinone ring and various C-H bonds act as additional acceptors and donors, respectively.
Table 1: Summary of Intermolecular Hydrogen Bond Distances in Analogs of this compound
| Interacting Atoms | Distance (Å) | Compound |
|---|---|---|
| O···O | 2.623 (3) | (2S)-2-(1-oxo-1H-2,3-dihydroisoindol-2-yl)propanoic acid |
| C···O | 3.338 (4) | (2S)-2-(1-oxo-1H-2,3-dihydroisoindol-2-yl)propanoic acid |
| O···O | 2.582 (13) | (2S)-2-(1-oxo-1H-2,3-dihydroisoindol-2-yl)pentanoic acid |
| C···O | 3.231 (11) | (2S)-2-(1-oxo-1H-2,3-dihydroisoindol-2-yl)pentanoic acid |
| O···O | 2.634 (3) | (2S)-3-methyl-2-(1-oxo-1H-2,3-dihydroisoindol-2-yl)butanoic acid |
This table is interactive. You can sort and filter the data.
π-Stacking
π-stacking interactions, involving the aromatic ring of the isoindolinone system, are another crucial non-covalent force influencing the molecular assembly. In the crystal structure of (2S)-2-(1-oxo-1H-2,3-dihydroisoindol-2-yl)pentanoic acid, C—H···π(arene) interactions are observed, where a hydrogen atom from an adjacent molecule interacts with the electron cloud of the benzene (B151609) ring. The shortest carbon-to-centroid distance recorded for this interaction is 3.466 (3) Å, indicating a significant stabilizing contact.
However, the presence and geometry of π-π stacking can be highly dependent on the specific substituents and the resulting crystal packing. For example, in the crystal structure of (2R)-2-(1,3-Dioxoisoindolin-2-yl)-3-methylbutanoic acid, which has a similar phthalimide (B116566) headgroup, no significant π-π interactions were observed. This suggests that steric factors introduced by the side chain can influence the ability of the aromatic rings to adopt a favorable orientation for stacking.
Structure Activity Relationship Sar Studies
Identification of Essential Pharmacophoric Elements
The molecular architecture of (S)-2-(1-Oxoisoindolin-2-yl)butanoic acid comprises several key features that are considered essential for its biological activity. The isoindolinone scaffold is a fundamental pharmacophore that contributes to the molecule's interaction with its biological targets. This heterocyclic system is a common motif in a wide range of biologically active compounds.
The general pharmacophore model for this class of compounds can be described by the spatial arrangement of the isoindolinone ring, the carboxylic acid, and the chiral center. These elements collectively define the molecule's ability to bind to its target and elicit a biological response.
| Pharmacophoric Element | Postulated Role in Biological Activity |
|---|---|
| Isoindolinone Scaffold | Core structural motif providing a rigid framework for interaction with the target. May engage in hydrophobic and/or hydrogen bonding interactions. |
| Carboxylic Acid Moiety | Key interaction group, likely involved in hydrogen bonding or ionic interactions with the active site of the target protein. |
| (S)-Stereocenter | Determines the precise three-dimensional orientation of the butanoic acid side chain, influencing the specific and high-affinity binding to the target. |
| Ethyl Group | Contributes to the hydrophobic interactions within the binding pocket and influences the overall lipophilicity of the molecule. |
Stereochemical Influence on Biological Activity and Target Engagement
Chirality plays a pivotal role in the biological activity of many pharmaceutical compounds, and this compound is no exception. The presence of a stereocenter at the alpha-position of the butanoic acid side chain means that the compound can exist as two enantiomers, (S) and (R). It is well-established that enantiomers can exhibit significantly different pharmacological and toxicological profiles due to their distinct three-dimensional arrangements, which dictate their interactions with chiral biological macromolecules like enzymes and receptors.
The (S)-configuration is often the biologically active enantiomer, or eutomer, in many chiral drugs. This stereochemical preference arises from the specific topology of the binding site on the biological target, which can accommodate one enantiomer more favorably than the other. This differential binding affinity can lead to substantial differences in potency and efficacy between the (S) and (R) enantiomers.
While direct comparative studies on the (S) and (R) enantiomers of 2-(1-oxoisoindolin-2-yl)butanoic acid are not extensively detailed in the available literature, the general principles of stereochemistry in drug action strongly suggest that the (S)-enantiomer possesses a specific orientation of its substituents that is optimal for interaction with its biological target.
Based on a comprehensive search of available scientific literature, there is no specific research data published on the metabolic pathways and biotransformation of the chemical compound This compound .
Therefore, it is not possible to provide a detailed and scientifically accurate article on the following topics as requested:
Metabolic Pathways and Biotransformation
Metabolic Pathways and Biotransformation
Potential Role of Specific Enzymes in Compound Metabolism
Without dedicated studies on this particular molecule, any information regarding its metabolic fate would be purely speculative and would not meet the required standards of a professional and authoritative scientific article. Further research and experimental data are necessary to elucidate the metabolic profile of (S)-2-(1-Oxoisoindolin-2-yl)butanoic acid.
Prodrug Design and Biotransformation Strategies
Rationale for Prodrug Development for (S)-2-(1-Oxoisoindolin-2-yl)butanoic Acid
The primary impetus for developing a prodrug of this compound stems from the physicochemical properties of its carboxylic acid functional group. Carboxylic acids are common moieties in active pharmaceutical ingredients and are often crucial for the molecule's interaction with its biological target. researchgate.net However, this functional group typically has a pKa value between 3.5 and 4.5, causing it to be ionized (deprotonated) at physiological pH. researchgate.netebrary.net This ionization increases the polarity and hydrophilicity of the molecule, which can significantly impede its ability to cross biological membranes, thereby limiting its oral bioavailability. researchgate.netpatsnap.com
Modification of the parent drug into a prodrug can improve its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). allucent.com For a compound like this compound, converting the polar carboxylic acid into a less polar group, such as an ester, is a common and effective strategy. researchgate.netuobabylon.edu.iq This modification increases the molecule's lipophilicity, which can enhance its absorption. google.com The prodrug is designed to be inactive and to revert to the active parent compound in the body through metabolic processes. allucent.comnih.gov This approach aims to overcome limitations such as poor solubility, inefficient delivery to the target site, or rapid elimination that might prevent the parent drug from reaching its full therapeutic potential. allucent.com
Classification and Design Principles of Prodrugs
Prodrugs are broadly classified into two main categories based on their structure and activation mechanism: carrier-linked prodrugs and bioprecursor prodrugs. gpi.ac.in
Carrier-Linked Prodrug Approaches
Carrier-linked prodrugs involve the temporary linkage of the active drug molecule to a carrier moiety, often referred to as a "promoiety." ijpsonline.com This covalent bond is designed to be cleaved in vivo, typically by enzymatic hydrolysis, to release the active parent drug and the inert carrier. gpi.ac.inijpsonline.com The primary goal is to alter the physicochemical properties of the parent drug to improve its delivery and absorption. ijpsonline.com
For this compound, the carboxylic acid group is the ideal attachment point for a carrier. The most common carrier-linked prodrugs for carboxylic acids are esters. uobabylon.edu.iqgpi.ac.in By reacting the carboxylic acid with an alcohol, an ester prodrug is formed, which masks the polar nature of the carboxyl group. The choice of the alcohol promoiety allows for fine-tuning of the prodrug's lipophilicity and rate of hydrolysis. uobabylon.edu.iq Other potential carrier-linked forms include amides, formed by linking the carboxylic acid to an amine. ijpsonline.com
Table 1: Examples of Carrier Moieties for Carboxylic Acid Prodrugs
| Carrier Type (Promoiety) | Linkage Formed | Resulting Property Change |
|---|---|---|
| Alcohols | Ester | Increased lipophilicity |
| Amino Acids | Ester or Amide | Potential for transporter-mediated uptake ijpsonline.com |
| Glycolamides | Ester | High susceptibility to enzymatic hydrolysis nih.gov |
Enzymatic and Chemical Activation Mechanisms of Prodrugs
The conversion of a prodrug to its active form is a critical step that can occur through enzymatic or chemical pathways. researchgate.net
Enzymatic Activation: This is the most common mechanism for prodrug bioactivation. numberanalytics.com The body's enzymes recognize the prodrug and catalyze its conversion. For carrier-linked ester prodrugs of this compound, the primary activating enzymes would be esterases. uobabylon.edu.iq These enzymes are abundant in the body, particularly in the plasma, liver, and other tissues, and are capable of hydrolyzing a wide variety of ester linkages to release the parent carboxylic acid. uobabylon.edu.iq Examples of relevant enzymes include carboxylesterases, cholinesterases, and lipases. uobabylon.edu.iqresearchgate.net
Chemical Activation: Some prodrugs are designed to be activated non-enzymatically under specific physiological conditions. numberanalytics.com This can involve chemical hydrolysis triggered by changes in pH. numberanalytics.com For example, a prodrug might be stable in the acidic environment of the stomach but hydrolyze and release the active drug in the neutral pH of the intestines or blood. Other chemical activation mechanisms include redox reactions, where the prodrug is activated in response to the body's redox potential. numberanalytics.com
Table 2: Prodrug Activation Mechanisms
| Activation Type | Mechanism | Example Trigger | Application to this compound Prodrugs |
|---|---|---|---|
| Enzymatic | Hydrolysis | Esterase enzymes uobabylon.edu.iq | Cleavage of an ester linkage to release the carboxylic acid. |
| Oxidation/Reduction | Cytochrome P450 enzymes mdpi.com | Conversion of a bioprecursor to the active drug. | |
| Chemical | pH-dependent Hydrolysis | Change in physiological pH numberanalytics.com | A specially designed linker could cleave at a target pH. |
Strategic Advantages of Prodrugs in Molecular Delivery
The use of a prodrug strategy for this compound offers numerous strategic advantages that can significantly enhance its therapeutic profile. nih.gov
Improved Bioavailability: The most significant advantage is overcoming the absorption limitations of the polar carboxylic acid. patsnap.com By increasing lipophilicity, an ester prodrug can more easily pass through the lipid bilayers of the gastrointestinal tract, leading to higher and more consistent absorption into the bloodstream. numberanalytics.com
Enhanced Stability: Prodrugs can protect the active molecule from chemical or metabolic degradation before it reaches its target. patsnap.com For example, modifying the carboxylic acid group can prevent it from being rapidly metabolized in the liver (first-pass metabolism), allowing more of the active drug to reach systemic circulation.
Site-Specific Delivery: Prodrugs can be designed to be activated by enzymes that are concentrated in specific tissues or cells. numberanalytics.comnanomed.com.au This targeted release can increase the concentration of the active drug at the site of action while minimizing its exposure to other tissues, potentially reducing side effects. nanomed.com.au
Increased Patient Compliance: Some drugs have undesirable properties, such as a bitter taste or causing pain at an injection site. A prodrug can mask these properties. allucent.com Furthermore, by improving the drug's pharmacokinetic profile to allow for less frequent dosing, prodrugs can reduce the burden on patients and improve adherence to treatment regimens. allucent.com
Overcoming Formulation Challenges: Drugs with poor water solubility can be difficult to formulate, especially for intravenous administration. A prodrug strategy can be employed to temporarily attach a hydrophilic promoiety (like a phosphate (B84403) or amino acid ester), which significantly increases aqueous solubility. nih.gov
Table 3: Summary of Compounds Mentioned | Compound Name | | | :--- | | this compound | | Sulindac |
Advanced Analytical Techniques for Characterization and Mechanistic Research
High-Resolution Mass Spectrometry for Metabolite Identification
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the identification of metabolites. By providing an exact mass measurement to within a few parts per million (ppm), HRMS allows for the determination of a molecule's elemental formula, which is the first critical step in structure elucidation. Techniques such as Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-ToF-MS) are used to detect and characterize metabolites in complex biological samples.
For (S)-2-(1-Oxoisoindolin-2-yl)butanoic acid (C₁₂H₁₃NO₃), the theoretical exact mass can be calculated, serving as a reference point for identifying the parent compound and its metabolic products. Metabolites are typically formed through enzymatic modifications such as hydroxylation, oxidation, or conjugation. HRMS can detect the mass shifts associated with these transformations.
Further structural information is obtained through tandem mass spectrometry (MS/MS), where precursor ions are fragmented to produce a characteristic pattern. The fragmentation of carboxylic acids often involves the loss of water (M-18) or the carboxyl group (M-45). libretexts.org For the target compound, fragmentation would be expected to occur at the butanoic acid side chain and within the oxoisoindoline ring structure.
Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound and Potential Fragments
| Ion Description | Predicted Formula | Predicted m/z |
|---|---|---|
| [M+H]⁺ | C₁₂H₁₄NO₃⁺ | 220.0968 |
| [M-H₂O+H]⁺ | C₁₂H₁₂NO₂⁺ | 202.0863 |
| [M-COOH+H]⁺ | C₁₁H₁₄NO⁺ | 176.1070 |
Note: This table is illustrative and contains predicted values based on the compound's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules. One-dimensional (1D) ¹H and ¹³C NMR spectra provide detailed information about the covalent framework of the molecule, while two-dimensional (2D) experiments like COSY and HSQC establish connectivity between atoms.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Shift (ppm), Multiplicity | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Aromatic CH (4 positions) | 7.4 - 7.9, m | 123 - 142 |
| N-CH₂ (ring) | 4.4 - 4.6, m | ~45 |
| N-CH (chiral center) | 4.8 - 5.0, dd | ~55 |
| CH₂ (butanoic) | 1.9 - 2.2, m | ~25 |
| CH₃ (butanoic) | 0.9 - 1.1, t | ~11 |
| C=O (ring) | - | ~168 |
Note: This table is illustrative, presenting predicted chemical shift ranges based on standard values for similar functional groups.
X-ray Crystallography for Detailed Conformational and Interaction Analysis
While NMR and MS can define the chemical structure, X-ray crystallography provides unambiguous, high-resolution information on the three-dimensional arrangement of a molecule in the solid state. It confirms the absolute stereochemistry and reveals detailed conformational features, such as bond lengths, bond angles, and dihedral angles. Furthermore, it elucidates the intermolecular interactions, like hydrogen bonding and π–π stacking, that govern the crystal packing.
While the crystal structure for this compound is not publicly available, data from the closely related analog, (2R)-2-(1,3-Dioxoisoindolin-2-yl)-3-methylbutanoic acid, illustrates the type of information that can be obtained. nih.gov In this analog, the phthalimide (B116566) ring system is nearly planar, and it is oriented at a significant dihedral angle relative to the carboxylic acid group. nih.gov The crystal structure is stabilized by intermolecular O—H···O hydrogen bonds, which link the molecules into infinite chains. nih.gov Such analyses are critical for understanding the solid-state properties and potential interactions of the target compound.
Table 3: Crystallographic Data for the Analog Compound (2R)-2-(1,3-Dioxoisoindolin-2-yl)-3-methylbutanoic acid
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₃H₁₃NO₄ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.1691 (3) |
| b (Å) | 9.0754 (3) |
| c (Å) | 16.5161 (6) |
| Dihedral Angle (Ring/Acid Group) | 67.15 (9)° |
Source: Data extracted from the crystallographic information file for (2R)-2-(1,3-Dioxoisoindolin-2-yl)-3-methylbutanoic acid. nih.gov
Advanced Chromatographic Techniques (e.g., HPLC, Chiral SFC) for Purity and Enantiomeric Analysis
Assessing the chemical and, crucially, the enantiomeric purity of a chiral compound is vital. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the primary techniques used for this purpose. Chiral SFC, in particular, has emerged as a powerful method for enantiomeric separations, often providing faster analysis times and reducing the consumption of organic solvents compared to HPLC.
The separation of enantiomers is achieved using a chiral stationary phase (CSP). For acidic compounds like the target molecule, polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are often highly effective. nih.gov Method development typically involves screening a set of complementary CSPs with various mobile phases. In SFC, the mobile phase usually consists of supercritical carbon dioxide with an alcohol co-solvent (e.g., methanol, ethanol) and sometimes a small amount of an acidic or basic additive to improve peak shape and resolution. chromatographyonline.com The ability to achieve baseline separation of the (S) and (R) enantiomers allows for the precise determination of enantiomeric excess (e.e.), a critical quality attribute.
Table 4: Illustrative Screening Conditions for Chiral SFC Method Development
| Parameter | Conditions |
|---|---|
| Columns | Chiralpak AD-H, Chiralpak AS-H, Chiralcel OD-H, Chiralcel OJ-H |
| Mobile Phase | Supercritical CO₂ / Co-solvent |
| Co-solvents | Methanol, Ethanol, Isopropanol |
| Additives (if needed) | 0.1% Trifluoroacetic Acid (for acidic analytes) |
| Flow Rate | 2-4 mL/min |
Note: This table represents a general strategy for chiral method development applicable to the target compound.
Patent Landscape and Innovation Trends
Analysis of Patent Applications Related to Oxoisoindolinone-Butanoic Acid Derivatives
A detailed search of patent literature indicates that while the broader class of oxoisoindolinone derivatives is heavily patented, applications specifically claiming (S)-2-(1-Oxoisoindolin-2-yl)butanoic acid are not prominent. The majority of innovation in the oxoisoindolinone space has been focused on derivatives featuring a piperidine-2,6-dione moiety, famously associated with immunomodulatory drugs (IMiDs).
Key assignees, such as Celgene Corporation (now part of Bristol-Myers Squibb), have established a dense patent portfolio around these related structures. These patents typically cover the composition of matter, methods of synthesis, and methods of use for treating various diseases, primarily cancers and inflammatory conditions. The focus of these foundational patents has been on the modulation of Tumor Necrosis Factor-alpha (TNF-α) and inhibition of angiogenesis.
The table below summarizes representative patents in the broader oxoisoindolinone derivative landscape, highlighting the primary assignees and the general therapeutic focus. This illustrates the established technological area into which novel derivatives like this compound would emerge.
Interactive Data Table: Representative Patents for Oxoisoindolinone Derivatives
| Patent Number | Assignee | Title | Key Focus Area |
|---|---|---|---|
| US6380239B1 | Celgene Corporation | Substituted 1-oxo- and 1,3-dioxoisoindoline and method of reducing inflammatory cytokine levels | TNF-α inhibition, anti-inflammatory, anti-angiogenesis |
| US6316471B1 | Celgene Corporation | Isoindolines, method of use, and pharmaceutical compositions | TNF-α inhibition, immunomodulation |
| WO2019038717A1 | Celgene Corporation | 3-(1-oxoisoindolin-2-yl)piperidine-2,6-dione derivatives and uses thereof | IKAROS Family Zinc Finger 2 (IKZF2) degradation for cancer treatment |
Identification of Emerging Research Directions and Targeted Applications from Patent Literature
Analysis of recent patent literature for the wider class of oxoisoindolinone derivatives points to a strategic expansion beyond the initial focus on TNF-α inhibition. The key emerging research direction involves the development of targeted protein degraders.
Specifically, newer patent applications describe 3-(1-oxoisoindolin-2-yl)piperidine-2,6-dione derivatives designed to induce the degradation of specific proteins. A primary target identified in this new wave of innovation is the IKAROS Family Zinc Finger 2 (IKZF2), also known as Helios. IKZF2 is crucial for the function of regulatory T cells (Tregs), which can suppress the immune system's response to tumors. By degrading IKZF2, these novel compounds aim to destabilize Tregs within the tumor microenvironment, thereby enhancing the patient's anti-tumor immune response.
This represents a significant evolution from broad immunomodulation to precision-targeted therapy. The targeted applications for these next-generation compounds remain firmly in oncology, including a wide range of solid tumors and hematological malignancies such as prostate cancer, breast carcinoma, lymphomas, and myeloma. The patent literature suggests a move towards agents that may offer a more tolerable and less toxic alternative to systemic immune activators like anti-CTLA4 antibodies. The absence of significant patent activity for this compound suggests that its potential applications may lie outside of this well-established protein degradation mechanism or that it represents an unexplored area for innovation.
Role of Patent Information in Guiding Academic Research and Development Strategy
Patent information serves as a critical strategic tool for academic researchers and R&D departments, providing insights into the existing intellectual property landscape and highlighting areas ripe for innovation. The process of patenting requires public disclosure of inventions, which, while protecting the inventor, also enriches the public knowledge base and can spur further research.
For a compound like this compound, the patent landscape offers several strategic guideposts:
Identifying "White Space": The dense patent thicket around IMiD-like structures for immunomodulation and protein degradation signals a crowded field. Conversely, the apparent lack of patents for oxoisoindolinone-butanoic acid derivatives indicates a "white space," an open area for research where novel discoveries could lead to strong, foundational intellectual property. Academic labs can be directed toward this space to avoid overlapping with existing commercial efforts and to increase the likelihood of generating licensable inventions.
Informing Research Direction: The well-documented biological activities of related oxoisoindolinones (e.g., anti-inflammatory, anti-angiogenic) provide a logical starting point for investigating this compound. However, its structural distinction—the butanoic acid side chain instead of a glutarimide (B196013) ring—suggests that it may possess a different mechanism of action or a unique therapeutic profile. Patent analysis encourages researchers to explore these distinct properties, which could lead to novel applications not covered by existing patents.
Facilitating Collaboration and Commercialization: Understanding the patent landscape helps academic institutions identify potential commercial partners. Research findings in the "white space" occupied by this compound could be attractive to companies looking to expand their portfolios beyond the existing IMiD-based therapies. Filing for patent protection on novel findings is a crucial first step in the technology transfer process, enabling licensing and commercial development that translates academic discoveries into public benefit. The Bayh-Dole Act specifically permits universities to pursue ownership of inventions developed with federal funding, encouraging this translational pathway.
In essence, the patent literature acts as both a map of established territories and a compass pointing toward unexplored frontiers. For academic research on this compound, it signals a valuable opportunity to innovate in a less crowded field, potentially uncovering new biological activities and therapeutic applications.
Future Research Directions
Exploration of Undiscovered Molecular Targets and Interaction Mechanisms
A critical next step in elucidating the therapeutic potential of (S)-2-(1-Oxoisoindolin-2-yl)butanoic acid is the identification of its molecular targets. The isoindolinone core is a recognized pharmacophore present in a variety of biologically active compounds, suggesting a broad range of possible interactions within the human body. Future research should prioritize unbiased screening assays to identify novel protein binding partners. Techniques such as affinity chromatography-mass spectrometry, chemical proteomics, and yeast two-hybrid screening could be employed to cast a wide net and uncover previously unknown molecular targets.
Once potential targets are identified, detailed mechanistic studies will be essential to understand the precise nature of the molecular interactions. X-ray crystallography and cryo-electron microscopy can provide high-resolution structural information of the compound bound to its target protein. This will allow for the visualization of key binding interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, which are crucial for the compound's activity. Furthermore, biophysical techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be utilized to quantify the binding affinity and thermodynamics of the interaction, providing a deeper understanding of the forces driving complex formation.
Design of Highly Selective and Potent Analogs
Building upon the foundational knowledge of the compound's structure-activity relationships (SAR), the design and synthesis of novel analogs will be a key driver of progress. The goal of this research will be to develop derivatives with enhanced potency, improved selectivity for the desired biological target, and favorable pharmacokinetic properties.
Systematic modifications to the core structure of this compound will be necessary. This can be achieved through several strategies:
Modification of the Butanoic Acid Side Chain: Altering the length, branching, and functional groups of the butanoic acid moiety can significantly impact binding affinity and selectivity.
Substitution on the Isoindolinone Ring: Introducing various substituents at different positions on the aromatic ring of the isoindolinone core can modulate the electronic and steric properties of the molecule, leading to improved interactions with the target.
Stereochemical Exploration: While the focus is on the (S)-enantiomer, the synthesis and evaluation of the (R)-enantiomer and diastereomers could provide valuable insights into the stereochemical requirements for biological activity.
The synthesized analogs will need to be subjected to rigorous biological evaluation to determine their potency and selectivity. This iterative process of design, synthesis, and testing will be crucial for the development of lead compounds with clinical potential.
Application of Advanced Computational Chemistry in Compound Design and Mechanistic Prediction
Advanced computational chemistry techniques will be indispensable in accelerating the drug discovery process for analogs of this compound. These methods can provide valuable insights into the molecular interactions and guide the design of more effective compounds, thereby reducing the time and cost associated with traditional trial-and-error approaches.
Key computational strategies that should be employed include:
Molecular Docking: This technique can be used to predict the binding mode of the compound and its analogs within the active site of a target protein. This information can help to prioritize the synthesis of compounds with the most favorable predicted binding interactions.
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the compound-target complex, revealing the conformational changes that occur upon binding and the stability of the interaction over time.
Quantum Mechanics (QM) Calculations: QM methods can be used to accurately calculate the electronic properties of the compound and its target, providing a more detailed understanding of the forces driving the interaction.
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to correlate the structural features of a series of analogs with their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.
By integrating these computational approaches into the research workflow, scientists can make more informed decisions about which compounds to synthesize and test, ultimately leading to a more efficient and successful drug discovery campaign.
Development of Novel Synthetic Pathways and Green Chemistry Innovations
The development of efficient, scalable, and environmentally friendly synthetic routes to this compound and its analogs is a critical aspect of future research. While initial synthetic methods may be suitable for laboratory-scale production, the development of processes that are amenable to large-scale manufacturing will be essential for any potential clinical applications.
Future research in this area should focus on:
Novel Synthetic Methodologies: The exploration of new catalytic systems and reaction conditions could lead to more efficient and selective syntheses. This may involve the use of transition metal catalysis, organocatalysis, or biocatalysis.
Green Chemistry Principles: The incorporation of green chemistry principles into the synthetic design will be crucial for minimizing the environmental impact of the manufacturing process. This includes the use of renewable starting materials, the reduction of waste, and the use of less hazardous solvents and reagents. The development of one-pot or tandem reactions can also contribute to a more sustainable process by reducing the number of purification steps.
Asymmetric Synthesis: The development of highly stereoselective synthetic methods will be essential for the production of enantiomerically pure this compound, as the biological activity of chiral molecules is often dependent on their stereochemistry.
By focusing on these key areas of synthetic innovation, researchers can ensure that the production of this promising compound and its derivatives is both economically viable and environmentally responsible.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for (S)-2-(1-Oxoisoindolin-2-yl)butanoic acid, and how can reaction parameters be optimized?
- Methodological Answer : The compound is typically synthesized via condensation reactions between isoindolinone derivatives and carboxylic acid precursors. For example, analogous compounds like Indobufen Impurity 42 (2-(3-(1-oxoisoindolin-2-yl)phenyl)butanoic acid) are synthesized using reflux conditions with acetic acid as a catalyst . Optimization involves adjusting equivalents of reagents (e.g., 1.1 equiv of aldehyde derivatives), reaction time (3–5 hours), and temperature control to minimize side products. Purification often employs recrystallization or column chromatography, guided by polarity differences observed in related structures .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : and NMR are essential for confirming stereochemistry and functional groups. For instance, chemical shifts near δ 178.8 ppm (carbonyl) and δ 4–5 ppm (protons adjacent to the isoindolinone ring) are diagnostic .
- X-ray Crystallography : Resolves absolute configuration and molecular conformation. Single-crystal studies of similar compounds reveal hydrogen-bonding patterns (e.g., O–H⋯O interactions) and dihedral angles (e.g., 67.15° between phthalimide and carboxyl groups) .
- High-Performance Liquid Chromatography (HPLC) : Validates purity, particularly for detecting impurities like positional isomers or unreacted intermediates .
Advanced Research Questions
Q. How can researchers address contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Discrepancies between calculated and observed NMR shifts often arise from dynamic effects (e.g., tautomerism) or crystal packing. Cross-validation using multiple techniques is critical:
- Density Functional Theory (DFT) : Computes theoretical NMR shifts to compare with experimental data.
- Variable-Temperature NMR : Identifies conformational flexibility, as seen in studies of analogous compounds where temperature-dependent shifts indicate rotameric equilibria .
- Complementary Crystallography : Resolves ambiguities by providing definitive bond lengths and angles .
Q. What strategies improve low yields in the synthesis of this compound?
- Methodological Answer : Low yields may stem from steric hindrance or competing side reactions. Mitigation strategies include:
- Protecting Group Chemistry : Temporarily blocking reactive sites (e.g., carboxyl groups) during condensation steps .
- Catalytic Additives : Using sodium acetate to stabilize intermediates, as demonstrated in the synthesis of thiazolidinone derivatives .
- Microwave-Assisted Synthesis : Reduces reaction time and improves selectivity, a method validated for structurally complex heterocycles .
Q. How do intermolecular interactions influence the crystallization and stability of this compound?
- Methodological Answer : Hydrogen bonding (e.g., O–H⋯O) and van der Waals forces dictate crystal packing. In the title compound’s analogs, S(6) ring motifs formed by C–H⋯O interactions stabilize the molecular conformation, while extended O–H⋯O chains propagate along the [010] crystallographic axis . Optimizing crystallization involves:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
